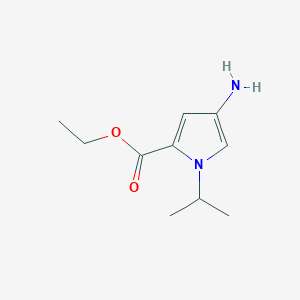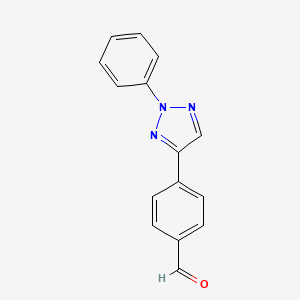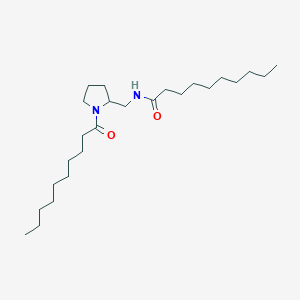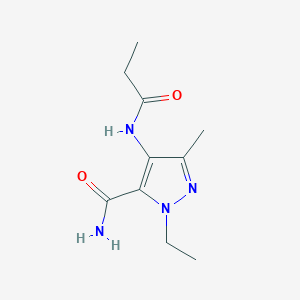
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound characterized by a pyrrole ring substituted with a hydroxyethyl group and a nitro group
Vorbereitungsmethoden
The synthesis of 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrrole derivative followed by the introduction of the hydroxyethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale nitration and subsequent functionalization processes, utilizing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Condensation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides under acidic or basic conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids or bases for esterification and amidation reactions. .
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyethyl group enhances the compound’s solubility and facilitates its interaction with biological membranes, improving its efficacy .
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
2-Hydroxyethyl methacrylate: Used in hydrogels and biomedical applications.
Quisqualic acid analogs: Known for their role in neurotransmitter studies.
Imidazole derivatives: Widely used in pharmaceuticals for their broad range of biological activities. The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and biological activity
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a compound of considerable interest for ongoing research and development.
Eigenschaften
Molekularformel |
C7H8N2O5 |
|---|---|
Molekulargewicht |
200.15 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-5-nitropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O5/c10-4-3-8-5(7(11)12)1-2-6(8)9(13)14/h1-2,10H,3-4H2,(H,11,12) |
InChI-Schlüssel |
XOFAVEKLIUJDAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(C(=C1)[N+](=O)[O-])CCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


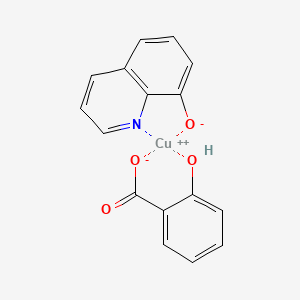

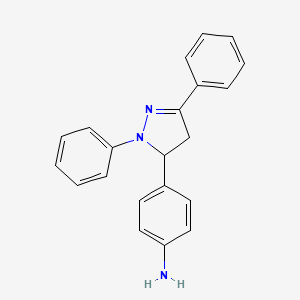
![2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884541.png)

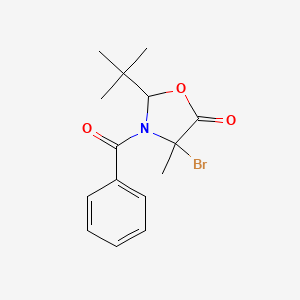
![1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12884555.png)
![5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B12884561.png)
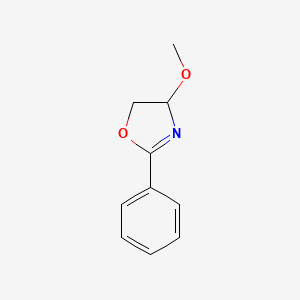
![(1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine](/img/structure/B12884572.png)
